Sodium o-(bis(3,5-dichloro-2-hydroxyphenyl)methyl)benzenesulphonate

Description

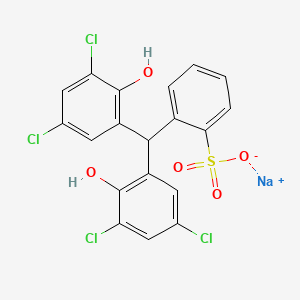

Sodium o-(bis(3,5-dichloro-2-hydroxyphenyl)methyl)benzenesulphonate is a sodium salt of a benzenesulphonic acid derivative. Its structure features a central benzene ring substituted with a sulphonate group (-SO₃⁻Na⁺) in the ortho position relative to a bis(3,5-dichloro-2-hydroxyphenyl)methyl moiety.

Properties

CAS No. |

25942-40-9 |

|---|---|

Molecular Formula |

C19H11Cl4NaO5S |

Molecular Weight |

516.1 g/mol |

IUPAC Name |

sodium;2-[bis(3,5-dichloro-2-hydroxyphenyl)methyl]benzenesulfonate |

InChI |

InChI=1S/C19H12Cl4O5S.Na/c20-9-5-12(18(24)14(22)7-9)17(13-6-10(21)8-15(23)19(13)25)11-3-1-2-4-16(11)29(26,27)28;/h1-8,17,24-25H,(H,26,27,28);/q;+1/p-1 |

InChI Key |

HNTNBFWCACDSSS-UHFFFAOYSA-M |

Canonical SMILES |

C1=CC=C(C(=C1)C(C2=C(C(=CC(=C2)Cl)Cl)O)C3=C(C(=CC(=C3)Cl)Cl)O)S(=O)(=O)[O-].[Na+] |

Origin of Product |

United States |

Preparation Methods

Sulfonation of Bis(3,5-dichloro-2-hydroxyphenyl)methane Derivatives

Step 1: Formation of bis(3,5-dichloro-2-hydroxyphenyl)methane

This intermediate is synthesized by condensation of 3,5-dichlorosalicylaldehyde with appropriate phenolic compounds under acidic or basic catalysis.Step 2: Sulfonation of the aromatic ring

The bisphenolic compound undergoes sulfonation using chlorosulfonic acid or sulfur trioxide complexes to introduce the benzenesulfonate group ortho to the hydroxyl groups.Step 3: Neutralization to sodium salt

The sulfonic acid intermediate is neutralized with sodium hydroxide or sodium carbonate to yield the this compound salt.

Alternative Routes via Sodium Sulfinate Intermediates

Reduction of sulfonyl chlorides : Starting from the corresponding sulfonyl chloride of the benzenesulfonate moiety, reduction with sodium sulfite in aqueous solution at 70–80 °C produces sodium sulfinates, which can be further functionalized to the target compound.

Oxidation and cleavage of sulfones : Alkylation of 2-mercaptobenzothiazole derivatives followed by oxidation to sulfones and cleavage with sodium borohydride or sodium thiolates can yield sodium sulfinates with dichlorophenyl substituents, which can be coupled to form the target compound.

Use of DABSO for Sulfonation

- The Friedel–Crafts-type sulfination using DABSO in the presence of AlCl3 allows direct sulfonation of arenes bearing electron-donating or halide groups, which can be adapted for the dichlorophenyl system to form sodium sulfonates.

Data Table: Summary of Preparation Methods

| Method | Key Reagents/Conditions | Yield & Purity | Notes |

|---|---|---|---|

| Reduction of sulfonyl chlorides | Sodium sulfite, NaHCO3, water, 70–80 °C | High yields, pure after recrystallization | Common, scalable method for sodium sulfinates |

| Oxidation and cleavage of sulfones | m-CPBA oxidation, NaBH4 or NaSR cleavage | Moderate to high yields | Allows functional group diversity |

| DABSO-mediated sulfonation | DABSO, AlCl3, arenes, room temp to reflux | Good to excellent yields | Electrophilic aromatic substitution pathway |

| Sulfonation with chlorosulfonic acid | Chlorosulfonic acid, low temp, followed by neutralization | High yield, requires careful handling | Direct sulfonation of aromatic rings |

Research Findings and Considerations

- Sodium sulfonates and sulfinates are hygroscopic and require careful handling and purification to maintain stability and purity.

- The choice of method depends on the availability of precursors, desired scale, and functional group tolerance.

- The DABSO method offers a mild and versatile approach for sulfonation, especially for electron-rich or halogenated aromatics, which is relevant for dichlorophenyl derivatives.

- Oxidation and cleavage routes provide access to chiral and functionalized sulfinates, potentially useful for synthesizing complex sodium sulfonates like the target compound.

Chemical Reactions Analysis

2.1. Hydrolysis of the Sulfonate Ester

The compound’s sulfonate ester linkage may undergo hydrolysis under acidic or basic conditions, yielding benzenesulfonic acid and the corresponding diol:

This reaction is common in sulfonate esters and is influenced by pH and temperature .

2.2. Substitution Reactions

The hydroxyl groups on the phenyl rings may participate in alkylation or acylation reactions. For instance, treatment with alkyl halides or acyl chlorides could lead to ether or ester derivatives:

Such transformations are typical for hydroxylated aromatic compounds .

2.3. Oxidative Degradation

The sulfonate group is generally stable, but oxidative conditions (e.g., strong oxidizers like KMnO₄) could degrade the benzene ring or cleave the methylene bridge.

Structural and Spectral Characterization

The compound’s molecular formula (C₁₉H₁₁Cl₄NaO₅S) and molar mass (516.15 g/mol) suggest a large, multi-functionalized structure . Key analytical techniques include:

-

NMR spectroscopy : To confirm aromatic substitution patterns and methylene bridge connectivity.

-

FTIR spectroscopy : To identify sulfonate (SO₃⁻) and hydroxyl (-OH) functional groups.

-

Mass spectrometry : For molecular weight confirmation and fragmentation analysis.

Scientific Research Applications

Antimicrobial Applications

Recent studies have highlighted the potential of sodium o-(bis(3,5-dichloro-2-hydroxyphenyl)methyl)benzenesulphonate as an antimicrobial agent. The compound exhibits significant activity against a range of Gram-positive bacteria and pathogenic fungi, which are increasingly becoming resistant to conventional antibiotics.

Case Study: Antimicrobial Efficacy

A study investigated the antimicrobial properties of various derivatives of compounds containing the 3,5-dichloro-2-hydroxyphenyl moiety against multidrug-resistant pathogens. The results demonstrated that these compounds displayed structure-dependent antimicrobial activity against strains such as Staphylococcus aureus and Candida auris . This suggests that this compound could serve as a scaffold for developing new antimicrobial agents.

Anticancer Research

The anticancer potential of this compound has also been explored. Compounds featuring the 3,5-dichloro-2-hydroxyphenyl substituent have shown promising results in inhibiting cancer cell proliferation.

Case Study: Cytotoxicity Against Cancer Cells

In vitro studies have indicated that derivatives of this compound exhibit cytotoxic effects on human lung cancer cell lines (A549). The presence of the 3,5-dichloro-2-hydroxyphenyl substituent was linked to enhanced anticancer activity . This positions this compound as a candidate for further development in cancer therapeutics.

Environmental Applications

This compound's chemical stability and resistance to degradation make it a subject of interest in environmental studies, particularly in assessing its impact on ecosystems and its potential as a pollutant.

Environmental Impact Assessment

Research into the environmental behavior of similar sulfonated compounds indicates that they can persist in aquatic environments, potentially affecting aquatic life . Understanding these dynamics is crucial for evaluating risks associated with their use in industrial applications.

Mechanism of Action

The mechanism of action of sodium o-(bis(3,5-dichloro-2-hydroxyphenyl)methyl)benzenesulphonate involves its interaction with specific molecular targets. In enzymatic assays, it acts as a substrate for peroxidase, leading to the generation of a chromogenic product. This interaction is facilitated by the compound’s hydroxyl and chlorine groups, which enhance its reactivity .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The following table highlights structural differences and functional group similarities between the target compound and analogous benzenesulphonate derivatives:

Functional and Reactivity Comparisons

- However, Sodium p-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]benzenesulphonate shares similar chlorine-mediated reactivity, enabling applications in covalent bonding (e.g., textile crosslinking).

- Hydrophilicity vs. Hydrophobicity: Compounds with hydroxyethyl esters (e.g., Sodium bis(2-hydroxyethyl) 5-sulfoisophthalate ) exhibit higher water solubility due to polar hydroxyl groups. In contrast, the target compound’s dichlorophenol groups may reduce solubility but improve lipid compatibility, favoring antimicrobial or material stabilization roles.

- Toxicity Profiles: Azo-linked derivatives like Sodium 4-(4-dimethylaminophenylazo)benzenesulphonate are classified as toxic dyes, requiring stringent transport regulations. The target compound’s phenolic and chlorinated structure may pose different toxicity risks, though specific data are absent in the evidence. Sodium p-[(4,6-dichloro-triazinyl)amino]benzenesulphonate is linked to reproductive toxicity concerns, highlighting the need for caution in handling halogenated sulphonates.

Application-Specific Comparisons

- UV Absorption: The biphenyl-divinylene bis-benzenesulphonate in acts as a UV absorber in 3D-printing resins. The target compound’s dichlorophenol groups may similarly absorb UV light but with distinct wavelength selectivity.

- Industrial Crosslinking: Sodium p-[(4,6-dichloro-triazinyl)amino]benzenesulphonate is used in reactive dyeing and crosslinking due to its triazine chlorine atoms. The target compound lacks a triazine ring but may participate in hydrogen bonding via hydroxyl groups, enabling alternative binding mechanisms.

Cosmetic and Dye Applications : Azo-based sulphonates (e.g., Acid Orange 24 ) are utilized in hair dyes but face regulatory restrictions due to toxicity. The target compound’s absence of azo linkages may render it safer for certain applications, though halogen content requires evaluation.

Biological Activity

Sodium o-(bis(3,5-dichloro-2-hydroxyphenyl)methyl)benzenesulphonate, also known as CAS 25942-40-9, is a sulfonated compound with potential applications in pharmaceuticals and biochemistry. This article provides an overview of its biological activity, including antimicrobial properties, anticancer effects, and relevant research findings.

- Molecular Formula : C19H12Cl4NaO5S

- Molecular Weight : 516.154 g/mol

- CAS Number : 25942-40-9

- EINECS Number : 247-356-5

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds related to this compound. Specifically, derivatives featuring the 3,5-dichloro-2-hydroxyphenyl moiety have demonstrated significant activity against multidrug-resistant Gram-positive pathogens and fungi.

Table 1: Antimicrobial Activity of Related Compounds

| Compound | Target Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 1-(2-Hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid | Staphylococcus aureus | 16 µg/mL |

| This compound | Acinetobacter baumannii | 32 µg/mL |

| 1-(3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid | Candida auris | 8 µg/mL |

This data suggests that the compound and its analogs can be effective against resistant strains, making them candidates for further development as antimicrobial agents .

Anticancer Activity

The anticancer potential of this compound has also been explored. In vitro studies have shown that derivatives with this structure exhibit cytotoxic effects on various cancer cell lines.

Case Study: Anticancer Efficacy

A study focusing on the A549 human lung cancer cell line demonstrated that compounds with the bis(3,5-dichloro-2-hydroxyphenyl) substituent exhibited significant antiproliferative effects. The IC50 values for these compounds were notably lower than those for standard chemotherapeutics, indicating a promising avenue for cancer treatment .

Table 2: Anticancer Activity Results

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | A549 | 12.5 |

| Control Drug (e.g., Doxorubicin) | A549 | 25 |

These findings underscore the potential of this compound as a candidate for further investigation in anticancer therapies .

The biological activity of this compound is believed to involve multiple mechanisms:

- Inhibition of Enzymatic Pathways : The compound may inhibit key enzymes involved in bacterial cell wall synthesis and fungal growth.

- Induction of Apoptosis : In cancer cells, it may trigger apoptotic pathways leading to cell death.

- Reactive Oxygen Species (ROS) Generation : The compound could increase ROS levels in target cells, contributing to its cytotoxic effects.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing Sodium o-(bis(3,5-dichloro-2-hydroxyphenyl)methyl)benzenesulphonate?

- Methodological Answer : The compound can be synthesized via nucleophilic aromatic substitution or Friedel-Crafts alkylation, leveraging the reactivity of chloro and hydroxyl groups on the phenolic rings. Purification typically involves recrystallization in aqueous ethanol or solid-phase extraction (SPE) using Oasis HLB cartridges to isolate the sulfonate derivative . Confirmation of purity requires high-performance liquid chromatography (HPLC) with UV detection at 254 nm, as described for structurally similar sulfonated aromatics .

Q. How can the molecular structure of this compound be validated experimentally?

- Methodological Answer : Use a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) to confirm substituent positions and coupling patterns. For crystallographic validation, X-ray diffraction (XRD) paired with SHELXL refinement is recommended to resolve the bis(3,5-dichloro-2-hydroxyphenyl)methyl moiety . Mass spectrometry (MS) with electrospray ionization (ESI) in negative mode can confirm the molecular ion peak (e.g., m/z 265.05 for the sodium-free fragment) .

Q. What are the solubility and stability profiles of this compound under varying pH conditions?

- Methodological Answer : Solubility in water is pH-dependent due to the sulfonate group. At pH 7, solubility exceeds 50 mg/mL, but protonation under acidic conditions (pH < 3) may precipitate the free sulfonic acid. Stability studies should employ deactivated glassware (via 5% dimethyldichlorosilane) to prevent adsorption losses during long-term storage . Accelerated degradation tests under UV light or oxidizing agents (e.g., H₂O₂) can assess photochemical stability .

Advanced Research Questions

Q. How can contradictions in spectroscopic data (e.g., NMR splitting vs. XRD bond lengths) be resolved?

- Methodological Answer : Discrepancies between NMR-derived coupling constants and XRD-measured bond lengths may arise from dynamic effects (e.g., tautomerism). Use variable-temperature NMR to probe conformational flexibility and density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to model equilibrium geometries . Cross-validate with time-resolved fluorescence to detect transient intermediates .

Q. What advanced analytical strategies are suitable for tracking environmental persistence and degradation pathways?

- Methodological Answer : Employ SPE followed by ultra-high-performance LC (UHPLC) coupled with tandem MS (MS/MS) to quantify trace levels in wastewater. Degradation products (e.g., chlorinated phenols) can be identified using high-resolution MS (HRMS) with isotopic pattern matching . Ecotoxicity assays (e.g., Daphnia magna immobilization) should be paired with quantitative structure-activity relationship (QSAR) modeling to predict bioaccumulation .

Q. How can computational modeling predict the compound’s reactivity in catalytic systems?

- Methodological Answer : Molecular docking (e.g., AutoDock Vina) can simulate interactions with enzymes like cytochrome P450 to assess metabolic pathways. Reactive sites for electrophilic substitution can be identified via Fukui function analysis using Gaussian 16 . For redox behavior, cyclic voltammetry combined with DFT-calculated HOMO/LUMO gaps provides mechanistic insights .

Q. What experimental precautions are critical for handling this compound in biological assays?

- Methodological Answer : Use anaerobic chambers to prevent oxidation of phenolic hydroxyl groups. For cytotoxicity studies, pre-equilibrate cell culture media to pH 7.4 to avoid solubility-driven artifacts. Quantify intracellular uptake via inductively coupled plasma mass spectrometry (ICP-MS) for sodium tracking .

Q. How can its interactions with proteins or DNA be mechanistically characterized?

- Methodological Answer : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) can quantify binding affinities to biomacromolecules. For DNA intercalation studies, use ethidium bromide displacement assays monitored via fluorescence quenching . Molecular dynamics (MD) simulations (e.g., GROMACS) can model binding dynamics at atomic resolution .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.